Almorexant - 1266467-63-3

Almorexant

Catalog Number: EVT-1213722
CAS Number: 1266467-63-3
Molecular Formula: C29H31F3N2O3
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Almorexant is a member of isoquinolines.

SB-674042 (1-(5-(2-fluorophenyl)-2-methylthiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)pyrrolidin-1-yl)methanone)

Compound Description: SB-674042 is a selective orexin 1 receptor (OX1R) antagonist .

Relevance: Structurally distinct from almorexant, SB-674042 exhibits selectivity for OX1R, contrasting with almorexant's dual antagonism of both OX1R and orexin 2 receptor (OX2R) . Studies utilizing SB-674042 alongside almorexant help delineate the individual contributions of OX1R and OX2R in various physiological processes, including sleep-wake regulation and response to stress.

SB-408124 (1-(6,8-difluoro-2-methylquinolin-4-yl)-3-(4-(dimethylamino)phenyl)urea)

Compound Description: SB-408124 is a selective OX1R antagonist . In vivo studies revealed limited brain penetration, hindering its use in systemic investigations .

Relevance: The contrasting pharmacological profiles of SB-408124 and almorexant, particularly in sleep studies, underscore the importance of dual orexin receptor antagonism for achieving robust hypnotic effects . Almorexant's superior efficacy in promoting sleep compared to SB-408124, which has minimal effects, highlights the potential therapeutic advantage of dual orexin receptor antagonism for sleep disorders.

EMPA (N-ethyl-2-[(6-methoxypyridin-3-yl)(toluene-2-sulfonyl)amino]-N-pyridin-3-ylmethylacetamide)

Compound Description: EMPA is a selective OX2R antagonist with high affinity for its target . It exhibits a competitive binding mode at the OX2R .

Relevance: EMPA's selectivity for OX2R contrasts with almorexant's dual antagonism, offering a valuable tool for dissecting the specific roles of OX2R in various physiological functions . Studies using EMPA have shown its effectiveness in promoting sleep, though often requiring higher doses compared to almorexant, suggesting a potential therapeutic advantage for dual orexin receptor antagonists in treating sleep disorders.

TCS-OX2-29

Compound Description: TCS-OX2-29 is a fast-offset, competitive OX2R antagonist that exhibits surmountable antagonism against orexin-A activity .

Relevance: The distinct binding kinetics of TCS-OX2-29 compared to almorexant, particularly the faster dissociation rate, result in different functional outcomes . While almorexant exhibits a long-lasting, pseudo-irreversible binding profile, leading to prolonged inhibition of OX2R, TCS-OX2-29 displays a more transient effect. This difference in binding kinetics is important for understanding the duration of action and potential therapeutic applications of these orexin receptor antagonists.

Suvorexant

Compound Description: Suvorexant is a dual orexin receptor antagonist, similar to almorexant, and has been clinically approved for treating insomnia .

Relevance: Suvorexant serves as a direct comparator to almorexant due to their shared mechanism of action, providing valuable insights into the clinical efficacy and safety profile of dual orexin receptor antagonists . Comparing the pharmacological profiles of suvorexant and almorexant, particularly their binding kinetics, can help optimize the development of future orexin receptor modulators with improved therapeutic indices.

Lemborexant (E2006)

Compound Description: Lemborexant is a dual orexin receptor antagonist with potent hypnotic effects in mice .

DORA-12

Compound Description: DORA-12 is a dual orexin receptor antagonist, similar to almorexant, but with potentially improved side effect profiles in preclinical studies .

Relevance: The research on DORA-12 emphasizes the ongoing efforts to develop safer and more effective dual orexin receptor antagonists for treating insomnia, highlighting the need for compounds like almorexant with reduced motor side effects compared to traditional GABAergic hypnotics .

ACT-335827

Compound Description: ACT-335827 is a selective OX1R antagonist . It exhibited limited efficacy in attenuating cardiorespiratory responses to stress when used alone, requiring a combination with an OX2R antagonist to achieve comparable effects to almorexant .

Relevance: The research using ACT-335827 alongside almorexant provides further evidence for the potential synergistic effects of blocking both OX1R and OX2R, especially in the context of complex physiological responses like stress and arousal .

JNJ-10397049

Compound Description: JNJ-10397049 is a selective OX2R antagonist. It effectively promotes sleep by reducing sleep latency and increasing both non-rapid eye movement (NREM) and REM sleep .

Relevance: Despite JNJ-10397049's efficacy in promoting sleep, studies suggest that combined OX1R and OX2R antagonism, as seen with almorexant, may provide superior therapeutic benefits . Notably, co-administration of JNJ-10397049 with an OX1R antagonist attenuated its sleep-promoting effects, indicating a complex interplay between the two orexin receptor subtypes in regulating sleep-wake states.

Properties

CAS Number

1266467-63-3

Product Name

Almorexant

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

Molecular Formula

C29H31F3N2O3

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N

SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Synonyms

((2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide)
ACT-078573
almorexant

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.